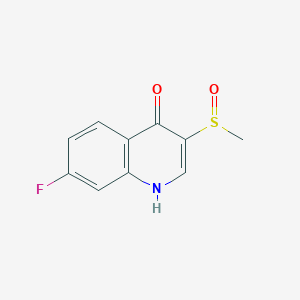

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone is a useful research compound. Its molecular formula is C10H8FNO2S and its molecular weight is 225.24g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Potential

Fluoroquinolone derivatives have been explored for their anticancer potential, with modifications at position 7 and the carboxylic group at position 3 being critical for converting antibacterial fluoroquinolones into anticancer agents. These compounds achieve antitumor activity by poisoning type II human DNA topoisomerases, similar to some anti-cancer drugs such as doxorubicin. This review emphasizes the chemical modifications required to enhance the antitumor potential of fluoroquinolones and explores the role of metal ion chelates in improving this potential (Abdel-Aal, Abdel-Aziz, Shaykoon, & Abuo-Rahma, 2019).

Immunomodulating Activity

Fluoroquinolones exhibit immunomodulating activity, affecting the production of cytokines such as interleukin-2 (IL-2) and interferon-γ by human peripheral blood T lymphocytes. This activation leads to enhanced cytokine gene transcription and the upregulation of several cytokine and immediate early mRNAs, reflecting a potential mammalian stress response. This review discusses the intriguing immunomodulatory activities of fluoroquinolones and the need for further investigations with tailored derivatives (Riesbeck, 2002).

Corrosion Inhibition

Quinoline derivatives, including those related to the chemical structure of 7-fluoro-3-(methylsulfinyl)-4(1H)-quinolinone, have been utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. This review covers the effectiveness of quinoline derivatives as corrosion inhibitors and highlights their potential in protecting metallic surfaces from corrosion, suggesting their broad applicability beyond biomedical uses (Verma, Quraishi, & Ebenso, 2020).

Theranostics in Cancer Research

Quinoline-based fibroblast activation protein inhibitors (FAPI) have shown promising results in cancer diagnosis and treatment, marking them as a significant area of research. This review discusses the state-of-the-art FAPI-PET imaging for cancer diagnosis and compares it with fluorodeoxyglucose (FDG)-PET, outlining the use of FAPI-PET for therapeutic regimen improvement and the potential for FAP-targeted molecule modification strategies. It provides a comprehensive overview of the literature to date on FAPI-PET imaging and its implications for future research directions and clinical decision-making (Zhao et al., 2022).

Propiedades

IUPAC Name |

7-fluoro-3-methylsulfinyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-15(14)9-5-12-8-4-6(11)2-3-7(8)10(9)13/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXCGMOIZWOPRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CNC2=C(C1=O)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[6-[(2-methoxyphenyl)methylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B346670.png)

![{[(4E)-4-[(2,6-dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]non-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B346671.png)

![4-[5-(Methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl]benzoic acid](/img/structure/B346674.png)

![2-[(3,4-Dimethoxy-phenyl)-(toluene-4-sulfonyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B346677.png)

![N,N-dimethyl-4-[4-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)-2-pyrimidinyl]aniline](/img/structure/B346679.png)

![5-[1-(4-Methoxyphenyl)ethylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B346684.png)

![1,8-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate](/img/structure/B346686.png)

![1-[[5-[2-(1H-Tetrazol-5-yl)phenyl]-2-thienyl]methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol](/img/structure/B346695.png)